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N-(2-hydroxyethyl) tetrabromophthalimide

Flame Retardancy ABS Polymer UL-94

Additive brominated flame retardants physically migrate and leach from polymer matrices, compromising long-term fire safety. HETP solves this via its terminal hydroxyl group, enabling covalent incorporation into PU, polyester, and UV-curable backbones for non-leaching, permanent flame protection. • Achieves UL-94 V-0 in ABS at 15 wt% loading as tris(tetrabromophthalimidoethyl) phosphate derivative. • Thermal stability ≥336°C (1% TGA loss) ensures survival through high-temperature compounding of PBT, PET, and PC. • Produces TPEA reactive monomer for optically clear, permanently flame-retardant UV-cured coatings and 3D printing resins.

Molecular Formula C10H5Br4NO3
Molecular Weight 506.77 g/mol
CAS No. 26015-78-1
Cat. No. B8574174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl) tetrabromophthalimide
CAS26015-78-1
Molecular FormulaC10H5Br4NO3
Molecular Weight506.77 g/mol
Structural Identifiers
SMILESC(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br
InChIInChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2
InChIKeyZEEJBQJAPCTECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-hydroxyethyl) Tetrabromophthalimide: Reactive Flame Retardant Intermediate


N-(2-hydroxyethyl) tetrabromophthalimide (HETP), with the molecular formula C10H5Br4NO3 and a molecular weight of 506.77 g/mol, is a brominated aromatic compound that serves a dual role in flame retardant chemistry [1]. Unlike conventional additive-type flame retardants, HETP features a terminal hydroxyl group that enables its use as a reactive intermediate for synthesizing polymerizable monomers and covalently bound flame-retardant systems [2]. Its high bromine content (approximately 63% by weight) provides the halogen source necessary for gas-phase radical quenching during combustion, while its phthalimide core confers thermal stability suitable for high-temperature polymer processing [1].

Reactive Intermediate
Terminal hydroxyl group enables covalent incorporation into polymer backbones
High Bromine Density
Provides gas-phase radical quenching; supports efficient flame retardant synthesis

N-(2-hydroxyethyl) Tetrabromophthalimide: Irreplaceability vs. Additive FRs


The functional distinction between N-(2-hydroxyethyl) tetrabromophthalimide and common brominated flame retardants such as decabromodiphenyl oxide (DBDPO) or ethylene bis(tetrabromophthalimide) lies in its reactive hydroxyl group. Non-reactive additives are prone to physical migration, surface blooming, and potential leaching over the product lifecycle, which can diminish long-term flame retardancy and raise environmental concerns [1]. In contrast, HETP's hydroxyl functionality enables covalent incorporation into polymer backbones (e.g., via esterification or urethane formation), thereby providing permanent, non-leaching flame protection [2]. Furthermore, while some high-molecular-weight brominated flame retardants (>700 Da) exhibit reduced bioconcentration potential, they often lack the reactivity required for permanent integration into condensation polymers [3]. This fundamental difference in mode of action precludes simple substitution with non-reactive analogs without compromising performance durability or regulatory compliance.

Reactivity Gap
Non-reactive brominated additives lack a hydroxyl group; they cannot form covalent bonds, limiting permanent integration.
Migration vs. Permanence
Additive-type FRs may leach or bloom over time, whereas HETP enables non-leaching, durable flame retardancy.
Monomer Synthesis Incompatibility
High-MW non-reactive analogs cannot be converted into polymerizable monomers for UV-curable or polyurethane systems.

N-(2-hydroxyethyl) Tetrabromophthalimide: Key Quantitative Evidence


Enhanced Flame Retardancy by HETP-Phosphate Ester in ABS

In a direct head-to-head evaluation within acrylonitrile-butadiene-styrene (ABS) terpolymer, the phosphate ester derivative of HETP, tris(tetrabromophthalimidoethyl) phosphate, demonstrated significantly enhanced flame retardant efficacy compared to the non-hydroxyethyl parent compound, tetrabromophthalimide. At a 15 wt% loading with 5 wt% antimony oxide synergist, the HETP-derived phosphate ester achieved a UL-94 V-0 rating and an Oxygen Index of 29.0%, whereas the non-reactive tetrabromophthalimide achieved only a V-2 rating and an Oxygen Index of 27.0% under identical conditions [1]. This data underscores the critical role of the hydroxyethyl group in enabling the synthesis of high-performance flame retardant additives.

Flame Retardancy in ABS
Head-to-head
V-0 / 29.0% OI
vs. V-2 / 27.0% OI (non-hydroxyethyl analog)
Enables V-0 classification in ABS at 15 wt% loading with synergist.
Conditions: 5 wt% Sb₂O₃; ASTM D-2863 / UL-94.
Flame Retardancy ABS Polymer UL-94 Oxygen Index

HETP Molecular Weight and Bioconcentration Potential

A landmark study on the bioconcentration factors (BCFs) of brominated flame retardants established that compounds with molecular weights of 700 Da or greater, such as ethylene bis-tetrabromophthalimide (MW 951.5) and decabromodiphenyl oxide (MW 959.2), did not exhibit bioconcentration (BCF > 1000) in laboratory fish models [1]. N-(2-hydroxyethyl) tetrabromophthalimide, with a molecular weight of 506.77 Da, falls below this threshold and may therefore be subject to different regulatory scrutiny regarding bioaccumulation potential. This distinction is critical for product stewardship and environmental risk assessment.

MW vs. Bioconcentration
Class-level inference
506.77 g/mol
Below 700 Da threshold
May face different bioaccumulation scrutiny vs. high-MW FRs.
Reactive incorporation eliminates leaching concern.
Environmental Fate Bioconcentration Factor Molecular Weight Regulatory Compliance

Inert vs. Miscible FR Behavior in HIPS

A study comparing the interaction of brominated flame retardants with high-impact polystyrene (HIPS) revealed that 1,2-bis(tetrabromophthalimide)ethane (a structural dimer of the HETP core) behaves as an inert filler, retaining its crystalline structure and causing a slight increase in melt viscosity and a reduction in impact strength compared to the base resin [1]. In contrast, decabromodiphenyloxide was fully miscible with the HIPS matrix, dissolving completely and increasing the glass transition temperature (Tg) of the polybutadiene phase. This fundamental difference in polymer-additive interaction suggests that HETP-based systems, when used as additives, will have a distinct, and potentially less detrimental, impact on polymer morphology and mechanical performance compared to miscible additives.

Polymer Interaction in HIPS
Cross-study comparable
Inert filler (crystalline retained)
vs. fully miscible DecaBDE (Tg shift)
May minimize impact on mechanical properties compared to miscible additives.
Observed with 1,2-bis(tetrabromophthalimide)ethane analog.
Polymer Compatibility HIPS Mechanical Properties Morphology

Thermal Stability of HETP-Derived FR for High-Temperature Processing

The commercial flame retardant ethylene bis(tetrabromophthalimide), commonly known as Saytex BT93 and synthesized from intermediates like HETP, exhibits outstanding thermal stability, making it suitable for high-temperature engineering thermoplastics. Thermogravimetric analysis (TGA) data indicates a 1% weight loss at 336°C and a 5% weight loss at 410°C [1]. This thermal profile allows the additive to withstand the rigorous processing conditions required for polymers such as polybutylene terephthalate (PBT), polyethylene terephthalate (PET), and polycarbonate (PC), which often demand processing temperatures exceeding 250°C.

Thermal Stability (TGA)
Supporting evidence
1% loss at 336 °C
5% loss at 410 °C
Survives high-temperature processing of engineering thermoplastics.
Data for ethylene bis(tetrabromophthalimide); N₂ atmosphere.
Thermal Stability TGA Polymer Processing Engineering Plastics

N-(2-hydroxyethyl) Tetrabromophthalimide: Application Scenarios


Phosphate Ester FRs for Engineering Thermoplastics

Leverage HETP as a key intermediate to synthesize tris(tetrabromophthalimidoethyl) phosphate and related phosphate esters. As demonstrated by patent data, these derivatives achieve a UL-94 V-0 rating in ABS at 15 wt% loading, a performance level unattainable with non-hydroxyethyl tetrabromophthalimide [1]. This application is ideal for formulators seeking to meet stringent V-0 flammability standards in electronic housings, connectors, and automotive components molded from ABS, HIPS, or PBT.

Permanently Flame-Retardant Polyurethanes via Covalent Bonding

Exploit the terminal hydroxyl group of HETP to react with isocyanates during polyurethane (PU) foam or elastomer synthesis, thereby covalently bonding the flame retardant moiety into the polymer backbone. This reactive approach eliminates the leaching and migration issues associated with additive-type flame retardants like decabromodiphenyl oxide [2]. This scenario is particularly valuable for flexible PU foams in furniture and automotive seating, as well as rigid PU foams in building insulation, where long-term fire safety and reduced environmental release are critical.

Polymerizable FR Monomers for UV-Curable Coatings

Utilize HETP to produce 2-(N-tetrabromophthalimido)ethyl acrylate (TPEA), a reactive monomer that can be copolymerized into UV-curable resins [3]. This strategy imparts permanent flame retardancy to thin coatings, adhesives, and 3D printing resins without compromising optical clarity or mechanical properties. The inert filler behavior of the tetrabromophthalimide core, as observed in polystyrene, suggests minimal negative impact on polymer morphology, making it suitable for applications requiring high transparency and surface quality.

High-Temperature FR Masterbatches for Polyesters and PC

Capitalize on the exceptional thermal stability of HETP-derived bisimides, which exhibit a 1% TGA weight loss at 336°C, to formulate flame retardant masterbatches for engineering plastics processed at elevated temperatures [4]. This thermal robustness ensures the additive survives compounding and injection molding of PBT, PET, and PC without decomposing. This scenario is targeted at manufacturers of electrical connectors, relay housings, and lighting components where both high heat deflection temperatures and flame retardancy are mandated.

Application
Selection Property
Validation Focus
Phosphate Ester FRs for Engineering Thermoplastics
Reactive hydroxyl for phosphoester synthesis
UL-94 classification and oxygen index performance
Covalently Bonded Polyurethane FRs
Hydroxyl-isocyanate reactivity for backbone integration
Leaching resistance and long-term fire performance
Polymerizable UV-Curable FR Monomers
Acrylate derivatization without morphology disruption
Coating transparency and polymerization efficiency
High-Temperature FR Masterbatches (PBT, PET, PC)
Thermal robustness (TGA >300 °C)
Decomposition onset and processing survival
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